3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(DIMETHYLAMINO)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Overview
Description
3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(DIMETHYLAMINO)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a biphenyl group, a dimethylamino group, and a trifluoromethyl group, all attached to a chromenone core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(DIMETHYLAMINO)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment of the Chromenone Core: The chromenone core can be introduced through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the chromenone structure.
Introduction of Functional Groups: The dimethylamino group and the trifluoromethyl group can be introduced through nucleophilic substitution reactions, where suitable nucleophiles react with the chromenone core to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(DIMETHYLAMINO)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can yield alcohols or amines .
Scientific Research Applications
3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(DIMETHYLAMINO)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(DIMETHYLAMINO)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(DIMETHYLAMINO)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE include other chromenone derivatives with different functional groups . These compounds may share some structural similarities but differ in their specific chemical and physical properties .
Uniqueness
The presence of the biphenyl, dimethylamino, and trifluoromethyl groups distinguishes it from other chromenone derivatives .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c1-29(2)14-19-20(30)13-12-18-21(31)23(24(25(26,27)28)33-22(18)19)32-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,30H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLYEWMCHDLCLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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